N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide
CAS No.:
Cat. No.: VC17576873
Molecular Formula: C14H15N3O3
Molecular Weight: 273.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15N3O3 |
---|---|
Molecular Weight | 273.29 g/mol |
IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]pyrazine-2-carboxamide |
Standard InChI | InChI=1S/C14H15N3O3/c1-19-11-4-3-10(13(7-11)20-2)8-17-14(18)12-9-15-5-6-16-12/h3-7,9H,8H2,1-2H3,(H,17,18) |
Standard InChI Key | IDBCHBBCGJRHSR-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)CNC(=O)C2=NC=CN=C2)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Features
N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide consists of a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4—linked to a carboxamide group (-CONH) at position 2. The benzyl substituent at the amide nitrogen is further modified with methoxy groups at the 2- and 4-positions of the benzene ring. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Molecular Properties of N-(2,4-Dimethoxybenzyl)-2-pyrazinecarboxamide
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 273.29 g/mol | |
CAS Number | 1757687-3 | |
Key Functional Groups | Pyrazine, carboxamide, methoxy |
Electronic and Steric Considerations
The electron-donating methoxy groups on the benzyl ring enhance the compound’s lipophilicity, potentially improving membrane permeability in biological systems. Conversely, the pyrazine ring’s electron-deficient nature facilitates interactions with nucleophilic residues in enzymatic pockets, a feature exploited in drug design .
Synthesis Methods
Conventional Synthesis
The synthesis typically begins with 3-chloropyrazine-2-carboxamide, which undergoes nucleophilic substitution with 2,4-dimethoxybenzylamine. This reaction is conducted under reflux in polar aprotic solvents like dimethylformamide (DMF), yielding the target compound in moderate to high yields (60–85%) .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, a 2017 study demonstrated that microwave-assisted synthesis reduced reaction times from 12 hours to 30 minutes while maintaining yields above 70% . This method minimizes side reactions, such as hydrolysis of the carboxamide group, which is common under prolonged heating .
Table 2: Comparison of Synthesis Methods
Method | Time | Yield (%) | Purity (%) |
---|---|---|---|
Conventional Heating | 12 h | 65–75 | 90–95 |
Microwave-Assisted | 0.5 h | 70–85 | 95–98 |
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra confirm the presence of methoxy protons as singlets at δ 3.75–3.85 ppm, while aromatic protons on the pyrazine and benzyl rings resonate between δ 7.20 and 8.50 ppm . NMR data reveal the carbonyl carbon at δ 165–170 ppm, consistent with carboxamide functionality .
Infrared (IR) Spectroscopy
IR spectra exhibit strong absorption bands at 1680–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch), corroborating the amide group. Methoxy C-O stretches appear at 1250–1270 cm .
Biological Activities and Medicinal Applications
Enzyme Inhibition
Research Findings on Structural Modifications
Substituent Effects on Bioactivity
A 2017 study synthesized fifteen analogs by replacing the 3-chloro group with benzylamino substituents . Compounds with electron-withdrawing groups (e.g., -NO) showed diminished activity, whereas electron-donating groups (e.g., -OCH) improved MIC values by 2–4 fold .
Table 3: Bioactivity of Selected Derivatives
Substituent | MIC (µg/mL) | Enzyme Inhibition (%) |
---|---|---|
-H | 3.12 | 45 |
-OCH | 1.56 | 68 |
-NO | 12.5 | 22 |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, with a half-life of 8.2 hours at pH 7.4 (simulating blood plasma) versus 2.1 hours at pH 1.2 (stomach acid). Hydrolysis of the amide bond is the primary degradation pathway, yielding 2-pyrazinecarboxylic acid and 2,4-dimethoxybenzylamine.
Comparative Analysis with Analogous Compounds
N-[2-({2-[(4-Fluorophenyl)sulfonyl]ethyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide
This analog replaces the dimethoxybenzyl group with a fluorophenylsulfonylethyl moiety, enhancing solubility but reducing CNS penetration due to increased polarity. Its MIC against M. tuberculosis is comparable (1.56 µg/mL), but toxicity profiles favor the dimethoxybenzyl variant.
3-Benzylaminopyrazine-2-carboxamides
Removing the methoxy groups simplifies synthesis but diminishes lipophilicity, resulting in 4–8 fold lower activity in murine infection models .
Chemical Reactivity and Stability
Hydrolysis Reactions
The carboxamide group undergoes alkaline hydrolysis to form 2-pyrazinecarboxylic acid, a process accelerated in the presence of nucleophiles like hydroxide ions:
Amidation and Alkylation
The secondary amine in the benzyl group can be alkylated or acylated to produce prodrugs with improved pharmacokinetics . For instance, reaction with acetyl chloride yields N-acetyl derivatives with extended plasma half-lives .
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